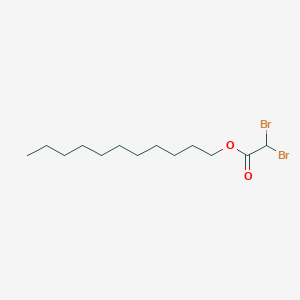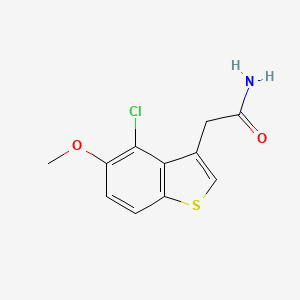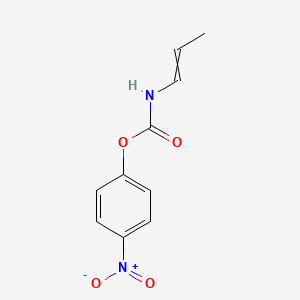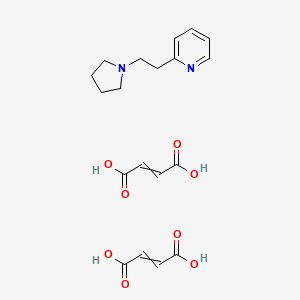![molecular formula C18H22N2O B14380860 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol CAS No. 90125-75-0](/img/structure/B14380860.png)
4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol: is a complex organic compound that features a piperidine ring substituted with a phenyl group and a pyridin-2-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of Pyridin-2-yl Ethyl Group: This step often involves nucleophilic substitution reactions where the pyridin-2-yl ethyl group is attached to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
4-Phenylpiperidine: Similar structure but lacks the pyridin-2-yl ethyl group.
1-(2-Pyridinyl)piperidine: Contains the pyridin-2-yl group but lacks the phenyl group.
4-Hydroxy-4-phenylpiperidine: Similar but without the pyridin-2-yl ethyl group.
Uniqueness: 4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol is unique due to the presence of both the phenyl and pyridin-2-yl ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and drug development.
特性
CAS番号 |
90125-75-0 |
|---|---|
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC名 |
4-phenyl-1-(2-pyridin-2-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C18H22N2O/c21-18(16-6-2-1-3-7-16)10-14-20(15-11-18)13-9-17-8-4-5-12-19-17/h1-8,12,21H,9-11,13-15H2 |
InChIキー |
WQEGZLNMGGRGBL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)


![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)

![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)



![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
